molecular formula C19H27FN2O4 B15237060 Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate

Cat. No.: B15237060
M. Wt: 366.4 g/mol
InChI Key: NCYNEXCIMGZSAX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate is a synthetic piperazine derivative characterized by a 3-fluoro-4-methoxycarbonyl-substituted phenyl ring and a 2,2-dimethylpiperazine core. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety, enhancing stability during synthetic processes.

Properties

Molecular Formula

C19H27FN2O4

Molecular Weight

366.4 g/mol

IUPAC Name

tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)-2,2-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C19H27FN2O4/c1-18(2,3)26-17(24)22-10-9-21(12-19(22,4)5)13-7-8-14(15(20)11-13)16(23)25-6/h7-8,11H,9-10,12H2,1-6H3

InChI Key

NCYNEXCIMGZSAX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Fluoro-substituted Phenyl Ring Addition: The fluoro-substituted phenyl ring can be introduced through a Suzuki-Miyaura coupling reaction using a boronic acid derivative of the fluoro-substituted phenyl ring and a suitable palladium catalyst.

    Methoxycarbonyl Group Addition: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be optimized for high-yield production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2,2-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural features are compared to similar derivatives in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Phenyl Substituents Piperazine Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 3-fluoro, 4-methoxycarbonyl 2,2-dimethyl 396.39* Increased steric hindrance; potential lipophilicity
tert-Butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate 2,5-difluoro, 4-methoxycarbonyl None 356.36 Higher fluorination; lower molecular weight
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-formyl, 4-trifluoromethyl None 342.35 Aldehyde group for conjugation; electron-withdrawing CF₃
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-amino-5-fluoro None 323.38 Amino group for derivatization; basicity
tert-Butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate 6-bromopyridine 2,2-dimethyl 398.30 Bromine for cross-coupling; steric bulk

*Calculated based on formula C₁₉H₂₅FN₂O₄.

Key Observations :

  • Fluorine substituents enhance metabolic stability and membrane permeability. The target’s single fluorine contrasts with difluoro derivatives (e.g., ), which may exhibit altered electronic profiles.
  • Methoxycarbonyl vs. Ethoxycarbonyl : highlights analogs with ethoxycarbonyl groups, which may increase lipophilicity compared to methoxycarbonyl .

Functional and Regulatory Considerations

  • Solubility : The methoxycarbonyl group may improve aqueous solubility compared to trifluoromethyl or bromine substituents .
  • Toxicity and Handling: The target compound is classified as a controlled product (), suggesting stricter regulatory requirements than non-fluorinated analogs .

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